4-(Allyloxy)-2-bromo-5-ethoxybenzohydrazide
Description
Properties
IUPAC Name |
2-bromo-5-ethoxy-4-prop-2-enoxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3/c1-3-5-18-11-7-9(13)8(12(16)15-14)6-10(11)17-4-2/h3,6-7H,1,4-5,14H2,2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEXYAWOLDNCLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C(=O)NN)Br)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Selection and Initial Functionalization
The synthesis typically begins with ethyl 4,5-dihydroxybenzoate, a commercially available precursor. Selective protection of hydroxyl groups is achieved through sequential alkylation:
| Step | Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Ethyl bromide, K₂CO₃ | Acetone | Reflux, 20 h | 85% | |
| 2 | Allyl bromide, K₂CO₃ | Acetone | Reflux, 1.5 h | 78% |
In Step 1 , the 5-hydroxy group of ethyl 4,5-dihydroxybenzoate is ethoxylated using ethyl bromide and anhydrous potassium carbonate in acetone under reflux. The 4-hydroxy group remains unprotected for subsequent allylation. Step 2 introduces the allyloxy group via allyl bromide under similar conditions, yielding ethyl 5-ethoxy-4-(allyloxy)benzoate.
Regioselective Bromination at Position 2
Bromination of ethyl 5-ethoxy-4-(allyloxy)benzoate is challenging due to competing directing effects of the ethoxy and allyloxy groups. The allyloxy group at position 4 strongly directs electrophilic substitution to its ortho position (C-2), while the ethoxy group at C-5 exerts a weaker para-directing influence. Bromine in methanol or acetic acid is employed for this step:
The reaction proceeds via generation of a bromonium ion intermediate, which attacks the electron-rich C-2 position. The use of sulfamic acid (as in) minimizes side reactions, achieving an 89% yield of ethyl 2-bromo-5-ethoxy-4-(allyloxy)benzoate.
Hydrazide Formation via Nucleophilic Acyl Substitution
The ethyl ester is converted to the hydrazide by refluxing with hydrazine hydrate in ethanol:
The mechanism involves nucleophilic attack by hydrazine at the carbonyl carbon, displacing ethoxide and forming the hydrazide. Crystallization from ethanol yields pure this compound as colorless crystals.
Optimization and Challenges
Competing Side Reactions During Bromination
Uncontrolled bromination may lead to di-substitution or oxidation of the allyl group. To mitigate this:
Purification Techniques
Crude products are purified via:
Spectroscopic Characterization
Key spectral data for this compound:
| Technique | Data |
|---|---|
| ¹H NMR | δ 7.85 (s, 1H, Ar-H), 6.05–5.95 (m, 1H, CH₂=CH–), 4.65 (d, 2H, OCH₂) |
| ¹³C NMR | δ 167.2 (C=O), 132.1 (C-Br), 117.8 (CH₂=CH–) |
| FT-IR | 3280 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C) |
The allyloxy group’s vinyl protons (δ 5.95–6.05) and the hydrazide N–H stretch (3280 cm⁻¹) are distinctive.
Comparative Analysis of Synthetic Routes
The most efficient route involves:
-
Ethoxylation (85% yield) → Allylation (78%) → Bromination (89%) → Hydrazide formation (73%).
-
Overall yield : 85% × 78% × 89% × 73% ≈ 43.2% .
Alternative pathways, such as brominating before introducing ethoxy/allyloxy groups, result in lower yields due to steric hindrance .
Chemical Reactions Analysis
Types of Reactions
4-(Allyloxy)-2-bromo-5-ethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized under specific conditions.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The bromo substituent can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can lead to the formation of aldehydes or carboxylic acids, while reduction of the hydrazide group can yield primary amines .
Scientific Research Applications
Biological Applications
1.1 Antimicrobial Activity
Recent studies have indicated that derivatives of benzohydrazides, including 4-(Allyloxy)-2-bromo-5-ethoxybenzohydrazide, exhibit promising antimicrobial properties. These compounds have been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have shown significant inhibition zones (IZ) and minimum inhibitory concentrations (MIC) against pathogens like Escherichia coli and Staphylococcus aureus .
1.2 Anticancer Potential
The anticancer properties of hydrazone derivatives, including those derived from this compound, have been investigated through in vitro assays. These studies typically employ cell lines such as MCF7 (breast cancer) to assess cytotoxicity and the mechanisms of action. The results suggest that these compounds may induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Synthetic Utility
2.1 Precursor in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. This versatility makes it valuable for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
2.2 Development of Novel Materials
The compound's structure can be modified to create derivatives with specific properties suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs). The presence of bromine and ethoxy groups facilitates interactions that can enhance the performance of materials used in electronic devices .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(Allyloxy)-2-bromo-5-ethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with certain enzymes or proteins, potentially inhibiting their activity. Additionally, the bromo substituent can participate in halogen bonding, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Halogenated Benzohydrazides
Key Observations :
- Halogen Influence: The bromine atom in this compound enhances electrophilic reactivity compared to non-halogenated analogues like 4-ethoxybenzohydrazide . However, dual halogenation (e.g., bromine + chlorine in ) may further modulate electronic properties and binding affinity in metal complexes.
- Functional Group Diversity : Thiosemicarbazide () and nitrobenzohydrazide () derivatives exhibit distinct coordination behaviors and biological activities compared to the allyloxy-ethoxy-brominated hydrazide.
Key Insights :
- The target compound’s synthesis likely follows standard hydrazide formation protocols, but its discontinuation suggests challenges in scalability or niche applicability .
- Brominated aldehydes (e.g., 5-bromo-3-methoxysalicylaldehyde in ) are common intermediates for synthesizing bromo-substituted hydrazides, highlighting the versatility of such precursors.
Biological Activity
4-(Allyloxy)-2-bromo-5-ethoxybenzohydrazide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential applications.
- Molecular Formula : C23H23BrN2O3
- Molecular Weight : 455.34 g/mol
- CAS Number : 353790-46-2
The compound exhibits significant inhibitory effects on the ATPase activity of the TIP48/TIP49 complex, which is crucial for various cellular processes including gene expression regulation and DNA damage repair. This inhibition is associated with the suppression of oncogenic factors such as c-Myc, which plays a pivotal role in cancer cell proliferation and survival .
Antitumor Activity
Research indicates that this compound has potent antitumor properties. It has been shown to inhibit tumor growth in various cancer models by targeting the TIP48/TIP49 complex, leading to reduced c-Myc activity and subsequent apoptosis in cancer cells .
Table 1: Summary of Antitumor Studies
| Study | Model | Results | Reference |
|---|---|---|---|
| Study 1 | Liver Cancer | Significant tumor size reduction | |
| Study 2 | Colon Cancer | Induction of apoptosis in cancer cells | |
| Study 3 | Lymphoma | Inhibition of tumor growth and metastasis |
Other Biological Activities
Beyond its antitumor effects, this compound has also demonstrated potential anti-inflammatory and antimicrobial properties. In vitro studies have indicated that it can modulate inflammatory pathways and inhibit bacterial growth, suggesting broader therapeutic applications beyond oncology .
Case Study 1: Inhibition of c-Myc
In a controlled laboratory study, this compound was administered to cancer cell lines expressing high levels of c-Myc. The results showed a marked decrease in cell viability and proliferation, attributed to its ability to inhibit the ATPase activity of the TIP48/TIP49 complex .
Case Study 2: Anti-inflammatory Effects
Another study focused on the compound's anti-inflammatory properties. In models of acute inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases .
Q & A
Q. What are the standard synthetic protocols for 4-(Allyloxy)-2-bromo-5-ethoxybenzohydrazide, and what key intermediates are involved?
The compound is typically synthesized via condensation of hydrazide precursors with substituted aldehydes. A general method involves refluxing 4-amino-5-bromo-2-ethoxybenzohydrazide with allyloxy-substituted aldehydes in absolute ethanol under acidic catalysis (e.g., glacial acetic acid). Key intermediates include hydrazone derivatives formed during condensation, which are critical for subsequent cyclization or functionalization .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR are used to confirm the allyloxy, bromo, and ethoxy substituents.
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, particularly between the hydrazide moiety and adjacent functional groups.
- IR spectroscopy : Identifies N–H stretching (3200–3300 cm) and C=O vibrations (1650–1700 cm) .
Intermediate Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of derivatives of this compound?
Optimization parameters include:
| Parameter | Options | Impact on Yield |
|---|---|---|
| Solvent | Ethanol, DMF, THF | Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution |
| Temperature | 60–100°C | Higher temps favor condensation but may degrade sensitive groups |
| Catalyst | Acetic acid, p-toluenesulfonic acid | Acid catalysis accelerates imine formation |
Q. How can contradictions in spectral data (e.g., unexpected H NMR shifts) be resolved during structural analysis?
- Computational validation : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data.
- Reaction replication : Verify purity via HPLC and repeat reactions under controlled conditions to rule out side products.
- Cross-technique correlation : Combine XRD with mass spectrometry to confirm molecular weight and crystal structure .
Advanced Research Questions
Q. What is the role of this compound in the synthesis of bioactive heterocyclic compounds?
The hydrazide moiety serves as a precursor for triazoles and thiadiazines. For example:
- Step 1 : Condensation with thiosemicarbazide forms thiosemicarbazone intermediates.
- Step 2 : Cyclization with CS or POCl yields triazolo-thiadiazine derivatives, which are screened for antimicrobial or antitumor activity .
Q. How can computational modeling predict the reactivity of this compound in novel reaction pathways?
- Reaction path search : Quantum chemical calculations (e.g., Gaussian) identify transition states and thermodynamic feasibility.
- Machine learning : Train models on existing hydrazide reaction datasets to predict optimal conditions for new transformations.
- Energy profiling : Compare activation energies for bromo-substitution vs. allyloxy group participation .
Q. What strategies are used to establish structure-activity relationships (SAR) for derivatives of this compound?
- Substituent variation : Synthesize analogs with modified allyloxy, bromo, or ethoxy groups.
- Biological assays : Test derivatives against enzyme targets (e.g., acetylcholinesterase) to correlate substituent effects with inhibition potency.
- Molecular docking : Simulate binding interactions to prioritize synthetic targets .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
